Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate
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Overview
Description
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate typically involves the cycloaddition of an azide with an organic nitrile under neutral conditions and microwave heating . This method is advantageous due to its efficiency and the moderate conditions required.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides as starting materials . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation . Reduction reactions often involve hydrogenation catalysts, while substitution reactions may use various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the production of materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker with a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with similar properties.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays.
Uniqueness
Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is unique due to its specific structural features and the combination of the tetrazole ring with a phenylpropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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